molecular formula C13H18ClNO3 B6200314 methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride CAS No. 2680534-65-8

methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride

Cat. No.: B6200314
CAS No.: 2680534-65-8
M. Wt: 271.7
InChI Key:
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Description

Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride (MBAH) is a small molecule compound used in scientific research. It is a versatile compound that can be used for a variety of purposes, including as a substrate for enzyme studies, as a ligand for synthetic and natural receptors, and as a tool for studying the mechanisms of action of drugs and other biomolecules.

Scientific Research Applications

Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride is a versatile compound that has a wide range of scientific research applications. It can be used as a substrate for enzyme studies, as a ligand for synthetic and natural receptors, and as a tool for studying the mechanisms of action of drugs and other biomolecules. This compound has also been used in studies of the pharmacological properties of drugs, as well as in studies of the structure-activity relationships of drugs.

Mechanism of Action

Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride is believed to act as an agonist of certain G-protein coupled receptors (GPCRs). It binds to these receptors, activating intracellular signal transduction pathways and leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a number of enzymes, including acetylcholinesterase, adenylate cyclase, and phospholipase C. It has also been shown to modulate the activity of a number of ion channels, including the voltage-gated calcium channels, the voltage-gated potassium channels, and the voltage-gated sodium channels. In addition, this compound has been shown to modulate the activity of a number of neurotransmitter systems, including the dopaminergic system and the serotoninergic system.

Advantages and Limitations for Lab Experiments

Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride has a number of advantages for use in laboratory experiments. It is a small molecule, making it easy to work with and store. It is also water-soluble, making it easy to dissolve in aqueous solutions. Additionally, this compound is relatively stable, making it a good choice for long-term experiments. The main limitation of this compound is that it is not very selective, meaning that it can bind to a variety of receptors and can activate a variety of intracellular pathways.

Future Directions

Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride has a wide range of potential future applications. It could be used to study the mechanisms of action of drugs and other biomolecules, as well as to develop new drugs and therapies. Additionally, this compound could be used to study the pharmacological properties of drugs, as well as to study the structure-activity relationships of drugs. Finally, this compound could be used to develop new tools for studying the biochemical and physiological effects of drugs and other biomolecules.

Synthesis Methods

Methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride can be synthesized using a variety of methods. One method involves the reaction of 4-aminomethyl-3,4-dihydro-2H-1-benzopyran-4-yl acetate with methyl chloride in the presence of an acid catalyst. This reaction yields this compound as the product in good yields. Other methods for synthesizing this compound include the reaction of 4-aminomethyl-3,4-dihydro-2H-1-benzopyran-4-yl acetate with an alkyl halide in the presence of an acid catalyst and the reaction of 4-aminomethyl-3,4-dihydro-2H-1-benzopyran-4-yl acetate with an alkyl halide in the presence of an amine catalyst.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride' involves the reaction of 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with methyl chloroacetate in the presence of a base to form the desired product. The product is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid", "Methyl chloroacetate", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and the base in a suitable solvent (e.g. ethanol) and stir the mixture at room temperature.", "Step 2: Slowly add methyl chloroacetate to the reaction mixture and continue stirring for several hours.", "Step 3: Quench the reaction by adding water and acidify the mixture with hydrochloric acid.", "Step 4: Isolate the product by filtration or extraction and dry it under vacuum.", "Step 5: Convert the product to its hydrochloride salt form by dissolving it in a suitable solvent (e.g. ethanol) and adding hydrochloric acid.", "Step 6: Isolate the product by filtration or extraction and dry it under vacuum." ] }

2680534-65-8

Molecular Formula

C13H18ClNO3

Molecular Weight

271.7

Purity

95

Origin of Product

United States

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